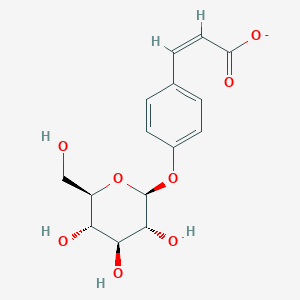![molecular formula C6H8N2O2 B1257974 六氢吡咯并[3,4-c]吡咯-1,3-二酮 CAS No. 1202067-90-0](/img/structure/B1257974.png)
六氢吡咯并[3,4-c]吡咯-1,3-二酮
描述
Synthesis Analysis
The synthesis of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives involves various strategies, including efficient conditions for the synthesis of tetra-, penta-, and hexa-substituted derivatives. Notably, tetraaryl derivatives are obtained through a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid identified as a crucial catalyst, yielding the highest reported efficiencies to date for such compounds. Additionally, methods such as (2 + 3)-annulation of tetramic acids with 2H-azirines under Cu(I)-NHC catalysis demonstrate the versatility and efficiency of synthesis approaches for these heterocycles (Krzeszewski et al., 2014); (Rostovskii et al., 2015).
Molecular Structure Analysis
The molecular structure of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives has been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal the compound's crystal system and formula, providing insights into its molecular geometry and confirming its distinct structural features. This detailed structural analysis lays the foundation for understanding the compound's chemical reactivity and properties (Zhang et al., 2014).
Chemical Reactions and Properties
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives undergo various chemical reactions, including cycloadditions and electrophilic aromatic substitutions, showcasing their reactivity. The compounds' ability to engage in different chemical transformations is crucial for their application in synthesizing complex organic molecules and materials with desired functionalities (Medvedeva & Shikhaliev, 2016).
Physical Properties Analysis
The physical properties of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives, such as their solubility in common organic solvents and their strong fluorescence with significant Stokes shifts, are of great interest. These properties are essential for their potential applications in materials science, especially in the development of fluorescent materials and organic electronics (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of these compounds, including their reduction potentials and ability to act as electron acceptors, are critical for understanding their redox behavior and potential applications in electronic devices. The detailed characterization of their chemical and spectral properties reveals their capability as electron acceptors, which is crucial for their application in organic electronics and optoelectronic devices (Mukai et al., 1985).
科学研究应用
多官能团六氢吡咯的合成
六氢吡咯并[3,4-c]吡咯-1,3-二酮用于合成多官能团六氢吡咯 . 这可以通过 N-芳基溴马来酰亚胺与氨基巴豆酸酯环化过程实现 . 该反应具有高度的化学选择性和立体选择性 .
σ2 配体的开发
六氢吡咯并[3,4-c]吡咯-1,3-二酮已被用于开发 σ2 (σ2) 配体 . σ2 受体,也称为跨膜蛋白 97 (TMEM97),与尼曼-匹克病、精神分裂症、神经性疼痛、外伤性脑损伤、癌症、药物成瘾和阿尔茨海默病等疾病和病症相关 . σ2 配体的治疗效用正在众多实验室和正在进行的临床试验中进行研究 .
六氢吡咯并稠合喹啉的合成
六氢吡咯并[3,4-c]吡咯-1,3-二酮用于合成六氢吡咯并稠合喹啉 . 这可以通过偶氮甲基负离子与马来酰亚胺的连续 [3 + 2] 环加成反应,然后进行分子内内酰胺化来实现 .
马提内拉生物碱的合成
六氢吡咯并[3,4-c]吡咯-1,3-二酮用于合成马提内拉生物碱 . 该化合物一直是马提内拉生物碱的少数全合成和形式全合成的关键目标化合物 .
未来方向
The future directions for research on Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives could be further explored . Additionally, the potential biological activities of this compound and its derivatives could be investigated, given that some derivatives have been found to have various biological activities .
作用机制
Target of Action
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with potential biological activity . .
Mode of Action
It is synthesized via a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities , suggesting that Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione might also have significant molecular and cellular effects.
属性
IUPAC Name |
2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVCGCJYCUKMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[ethyl(phenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1257891.png)
![3-[3,5-dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-pyrazolyl]-N-(3-fluorophenyl)propanamide](/img/structure/B1257892.png)
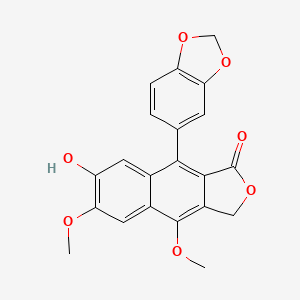
![2-[[21,27-Bis(3,5-dichloro-4-hydroxyphenyl)-18-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-29-methyl-19,22,25,28-tetraoxo-2-oxa-14,20,23,26,29-pentazahexacyclo[30.2.2.13,7.05,24.08,13.012,16]heptatriaconta-1(34),3,5,7(37),8,10,12,15,32,35-decaene-30-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1257897.png)
![1-[5-(Diethylsulfamoyl)-2-(4-methyl-1-piperazinyl)phenyl]-3-(2-fluorophenyl)urea](/img/structure/B1257899.png)
![(1S,9R,10R,13R)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B1257901.png)
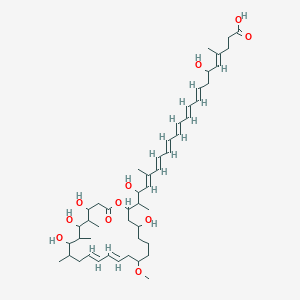
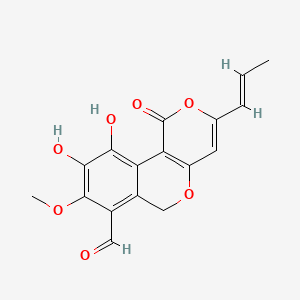
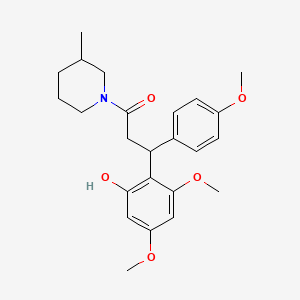
![2-[[[4-[(4-chloroanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1257907.png)

![(9S,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1257909.png)
